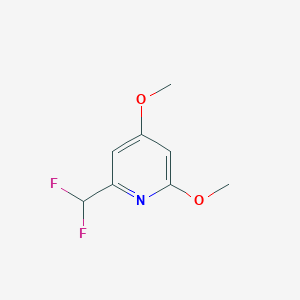
2-(Difluoromethyl)-4,6-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4,6-dimethoxypyridine is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group and two methoxy groups attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts desirable properties such as increased metabolic stability, lipophilicity, and bioavailability, making this compound a compound of interest in medicinal and agricultural chemistry .
准备方法
The synthesis of 2-(Difluoromethyl)-4,6-dimethoxypyridine can be achieved through several routes. One common method involves the difluoromethylation of pyridine derivatives. This process typically employs difluoromethylating agents such as difluoromethyl 2-pyridyl sulfone or difluorochloromethane. The reaction conditions often include the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to enhance the efficiency and yield of the process. The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint of the synthesis .
化学反应分析
2-(Difluoromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
科学研究应用
2-(Difluoromethyl)-4,6-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its incorporation into drug molecules can improve their metabolic stability and bioavailability, making it a valuable tool in drug discovery and development.
Industry: In the agricultural industry, this compound is used in the development of agrochemicals.
作用机制
The mechanism of action of 2-(Difluoromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
相似化合物的比较
2-(Difluoromethyl)-4,6-dimethoxypyridine can be compared with other fluorinated pyridine derivatives such as 2-(Trifluoromethyl)-4,6-dimethoxypyridine and 2-(Chloromethyl)-4,6-dimethoxypyridine. While all these compounds share a common pyridine core, the presence of different substituents imparts unique properties to each molecule. For instance, the difluoromethyl group in this compound provides a balance between lipophilicity and hydrogen-bonding ability, making it more versatile in various applications compared to its trifluoromethyl and chloromethyl counterparts .
Similar Compounds
- 2-(Trifluoromethyl)-4,6-dimethoxypyridine
- 2-(Chloromethyl)-4,6-dimethoxypyridine
- 2-(Methyl)-4,6-dimethoxypyridine
属性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4,6-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(8(9)10)11-7(4-5)13-2/h3-4,8H,1-2H3 |
InChI 键 |
UYATYUBOPJIQMY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1)OC)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
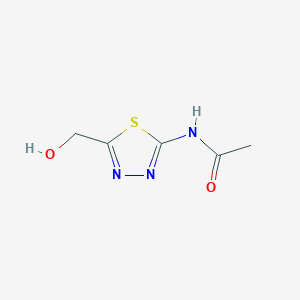
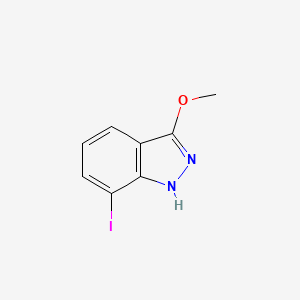
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
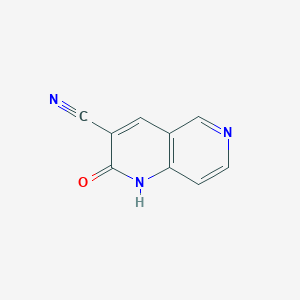
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
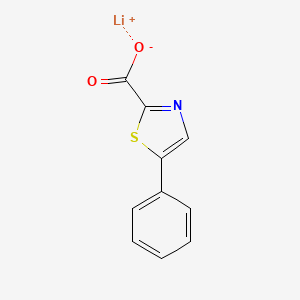

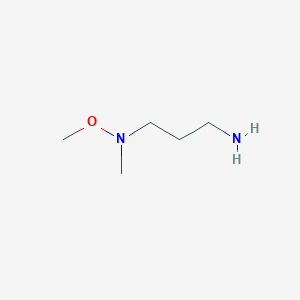
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
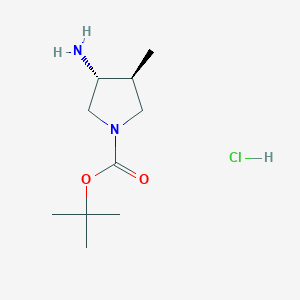

![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
